molecular formula C19H17NO4 B11185748 methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate

methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11185748
M. Wt: 323.3 g/mol
InChI Key: IZWSJSDWNOQUBB-BQYQJAHWSA-N
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Description

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenylethenyl group, and various functional groups such as hydroxyl, oxo, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a quinoline derivative with a phenylethenyl compound in the presence of a catalyst can yield the desired product. The reaction conditions often involve refluxing in a suitable solvent, such as methanol or ethanol, and the use of acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the oxo group can produce a quinoline alcohol .

Scientific Research Applications

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2,5-dioxo-7-[(E)-2-phenylethenyl]-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-24-19(23)15-11-14-16(20-18(15)22)9-13(10-17(14)21)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3,(H,20,22)/b8-7+

InChI Key

IZWSJSDWNOQUBB-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(CC(CC2=O)/C=C/C3=CC=CC=C3)NC1=O

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2=O)C=CC3=CC=CC=C3)NC1=O

Origin of Product

United States

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